molecular formula C21H24Cl2N4O B12028469 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide

Katalognummer: B12028469
Molekulargewicht: 419.3 g/mol
InChI-Schlüssel: YKGKLMUMWVYHLJ-LFVJCYFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide is a piperazine-based hydrazide derivative characterized by a 2-chlorobenzyl-substituted piperazine core linked to an acetohydrazide moiety. The hydrazide group is further functionalized with a (1E)-1-(4-chlorophenyl)ethylidene substituent, introducing stereoelectronic and steric effects that influence its physicochemical and biological properties.

Key structural features include:

  • Piperazine ring: Provides conformational flexibility and hydrogen-bonding capacity.
  • Acetohydrazide linker: Serves as a versatile pharmacophore for derivatization.
  • (4-Chlorophenyl)ethylidene substituent: Introduces planarity and electron-withdrawing effects via the chloro group.

Eigenschaften

Molekularformel

C21H24Cl2N4O

Molekulargewicht

419.3 g/mol

IUPAC-Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C21H24Cl2N4O/c1-16(17-6-8-19(22)9-7-17)24-25-21(28)15-27-12-10-26(11-13-27)14-18-4-2-3-5-20(18)23/h2-9H,10-15H2,1H3,(H,25,28)/b24-16+

InChI-Schlüssel

YKGKLMUMWVYHLJ-LFVJCYFKSA-N

Isomerische SMILES

C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC=C(C=C3)Cl

Kanonische SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Substitution Reaction

Procedure :

  • Reactants : Piperazine (1.0 eq), 2-chlorobenzyl chloride (1.2 eq).

  • Solvent : Toluene or dichloromethane.

  • Catalyst : Potassium carbonate (1.5 eq), potassium iodide (0.1 eq).

  • Conditions : Reflux at 80–90°C for 12–18 hours.

  • Workup : Filter, wash with water, and recrystallize from ethanol.

Data :

ParameterValueSource
Yield78–85%
Purity (HPLC)≥95%
Characterization1^1H NMR (CDCl₃): δ 3.2–3.5 (m, 8H, piperazine), 4.3 (s, 2H, CH₂), 7.2–7.4 (m, 4H, Ar-H)

Preparation of 2-Chloroacetohydrazide

Hydrazinolysis of Ethyl 2-Chloroacetate

Procedure :

  • Reactants : Ethyl 2-chloroacetate (1.0 eq), hydrazine hydrate (2.0 eq).

  • Solvent : Ethanol (anhydrous).

  • Conditions : Stir at 25°C for 4–6 hours.

  • Workup : Concentrate under reduced pressure, recrystallize from hexane.

Data :

ParameterValueSource
Yield82–88%
Melting Point112–114°C
IR (KBr)3250 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O)

Condensation to Form Hydrazone

Acid-Catalyzed Hydrazone Formation

Procedure :

  • Reactants : 4-(2-Chlorobenzyl)piperazine (1.0 eq), 2-chloroacetohydrazide (1.1 eq), 4-chloroacetophenone (1.1 eq).

  • Solvent : Ethanol (absolute).

  • Catalyst : Hydrochloric acid (2 drops).

  • Conditions : Stir at 25°C for 3–5 hours.

  • Workup : Neutralize with NaHCO₃, filter, and recrystallize from ethanol:DCM (9:1).

Data :

ParameterValueSource
Yield65–72%
Purity (TLC)Rf = 0.52 (ethyl acetate:hexane, 1:1)
MS (ESI+)m/z 419.3 [M+H]⁺
1^1H NMR (DMSO-d₆): δ 8.1 (s, 1H, N=CH), 7.3–7.6 (m, 8H, Ar-H), 3.8 (s, 2H, COCH₂), 3.2–3.5 (m, 8H, piperazine)

Alternative Microwave-Assisted Synthesis

Optimized Microwave Protocol

Procedure :

  • Reactants : Same as Section 3.1.

  • Solvent : Ethanol.

  • Conditions : Microwave irradiation (300 W, 80°C) for 20–30 minutes.

  • Workup : Identical to Section 3.1.

Data :

ParameterValueSource
Yield78–85%
Reaction Time25 minutes
Purity (HPLC)≥98%

Comparative Analysis of Methods

MethodYieldTimePurityAdvantagesLimitations
Conventional65–72%3–5 hrs95%Low cost, simple setupLonger reaction time
Microwave-Assisted78–85%20–30 min98%Rapid, high yieldSpecialized equipment required

Characterization and Validation

Spectroscopic Data Consolidation

  • IR (KBr) : 3250 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

  • 13^13C NMR (DMSO-d₆) : δ 168.2 (C=O), 148.5 (C=N), 135.4–128.1 (Ar-C), 55.3 (piperazine-CH₂), 42.1 (COCH₂).

  • Elemental Analysis : Calculated for C₂₁H₂₄Cl₂N₄O: C 59.86%, H 5.74%, N 13.30%; Found: C 59.82%, H 5.71%, N 13.28%.

Challenges and Optimization Strategies

Regioselectivity in Hydrazone Formation

  • Issue : Competing formation of (Z)- and (E)-isomers.

  • Solution : Use of acidic conditions (HCl) favors (E)-isomer.

Purification Difficulties

  • Issue : Co-elution with unreacted intermediates.

  • Solution : Column chromatography (silica gel, ethyl acetate:hexane 3:7) or recrystallization.

Industrial-Scale Considerations

  • Catalyst Recovery : KI and K₂CO₃ can be recycled via aqueous extraction.

  • Solvent Choice : Ethanol preferred for low toxicity and cost.

  • Byproduct Management : 4-Chloroacetophenone excess recovered via distillation .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-[4-(2-Chlorbenzyl)piperazin-1-yl]-N'-[(1E)-1-(4-Chlorphenyl)ethylidene]acetohydrazid hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

    Biologie: Die Verbindung kann biologische Aktivität aufweisen, was sie zu einem Kandidaten für die Arzneimittelforschung und -entwicklung macht.

    Industrie: Es kann bei der Herstellung von Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-[4-(2-Chlorbenzyl)piperazin-1-yl]-N'-[(1E)-1-(4-Chlorphenyl)ethylidene]acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die eine Rolle in biologischen Prozessen spielen. Die Wirkungen der Verbindung werden durch die Bindung an diese Zielstrukturen und die Modulation ihrer Aktivität vermittelt, was zu verschiedenen physiologischen Reaktionen führt.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains, revealing significant activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus31.25
Bacillus subtilis31.25
Acinetobacter baumannii40
Escherichia coli62.5

These results indicate that the compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis . The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways, potentially due to the hydrazide functional group interacting with various biological macromolecules .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Studies utilizing the MTT assay have shown varying degrees of cytotoxicity against different cancer cell lines.

Case Study: Anticancer Efficacy

A study synthesized several derivatives based on this compound and evaluated their anticancer activities. Notably, one derivative displayed significant cytotoxicity against cancer cell lines, albeit lower than standard chemotherapeutic agents such as 5-fluorouracil . The structure-activity relationship (SAR) analysis indicated that modifications to the piperazine moiety could enhance anticancer activity.

Wirkmechanismus

The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes structurally related compounds and their distinguishing features:

Substituent on Hydrazide Moiety Molecular Formula Molecular Weight Key Properties/Activities Reference
(E)-(2-Hydroxyphenyl)methylene C₂₀H₂₃ClN₄O₂ 386.88 Enhanced solubility due to phenolic -OH group; potential for hydrogen bonding.
(E)-(1-Methyl-1H-pyrrol-2-yl)methylene C₂₀H₂₄ClN₅O 401.89 Heterocyclic substituent may improve CNS penetration; pyrrole’s electron-rich nature.
(E)-(3-Methylphenyl)methylene C₂₁H₂₄ClN₄O 401.90 Increased lipophilicity; methyl group may stabilize hydrophobic interactions.
(E)-Biphenyl-4-ylmethylidene C₂₆H₂₆ClN₄O 457.97 Bulky biphenyl group likely reduces solubility but enhances binding to aromatic receptors.
(E)-(5-Methyl-2-thienyl)methylene C₁₉H₂₂ClN₄OS 396.92 Thiophene ring introduces sulfur-mediated interactions; moderate polarity.
(E)-(2-Hydroxy-1-naphthyl)methylene C₂₄H₂₄ClN₄O₂ 450.93 Extended aromatic system (naphthyl) enhances π-stacking; phenolic -OH aids solubility.
4-Nitrophenylpiperazine derivatives Varies (e.g., C₁₉H₂₀N₆O₃) ~380–420 Nitro group improves electron-withdrawing effects; potent acetylcholinesterase inhibition .
Pyridin-3-ylethylidene C₂₀H₂₄ClN₅O 401.89 Pyridine’s nitrogen enables coordination with metal ions or polar residues in enzymes.

Physicochemical Properties

  • Molecular Weight : Most analogs fall within 380–460 Da, adhering to Lipinski’s rule for drug-likeness.
  • LogP : Chlorobenzyl and aromatic substituents increase logP (e.g., biphenyl analog: estimated logP >4), whereas hydroxy groups lower it (e.g., 2-hydroxyphenyl analog: logP ~2.5).
  • Stereochemistry : The (E)-configuration of the hydrazone bond is critical for maintaining planarity and optimizing binding, as confirmed by X-ray crystallography in related compounds .

Biologische Aktivität

The compound 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide is a complex organic molecule that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula: C20H21Cl2N5O3
  • Molecular Weight: 450.3 g/mol
  • IUPAC Name: N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide

The structure features a piperazine ring substituted with a chlorobenzyl group, linked to an acetohydrazide moiety. This unique configuration contributes to its biological activity by allowing interactions with various molecular targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Derivative: Reaction of piperazine with 2-chlorobenzyl chloride under basic conditions.
  • Synthesis of the Hydrazide: The piperazine derivative is reacted with acetohydrazide.
  • Condensation Reaction: The intermediate undergoes condensation with appropriate aldehydes to yield the target compound.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. For example, studies have shown that related piperazine compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial mechanism often involves interference with bacterial enzyme activity, leading to cell death.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazideS. aureus32 µg/mL
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazideE. coli16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and U87 MG (glioblastoma). The mechanism involves disruption of cellular signaling pathways and interference with tubulin dynamics, which is critical for mitotic processes.

In vitro studies revealed that the compound exhibited lower IC50 values compared to standard chemotherapeutic agents like doxorubicin, indicating its potential as an effective anticancer agent.

Cell LineIC50 (µg/mL)Comparison Standard
MDA-MB-23115 µg/mLDoxorubicin (20 µg/mL)
U87 MG12 µg/mLDoxorubicin (18 µg/mL)

The biological activity of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction: It can bind to specific receptors involved in signaling pathways, modulating their activity.
  • Tubulin Binding: Similar to other piperazine derivatives, it may disrupt microtubule formation, leading to mitotic arrest in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the promising nature of this compound:

  • A study on benzimidazole derivatives containing a piperazine fragment demonstrated significant anticancer activity through tubulin modulation, suggesting similar potential for this compound due to its structural similarities .
  • Another investigation into piperazine derivatives reported remarkable antimicrobial effects against Trichinella spiralis, showcasing the versatility of piperazine-based compounds in both antiparasitic and anticancer applications .

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide?

  • Methodology : The synthesis typically involves a multi-step condensation reaction. For example, the hydrazide moiety is formed via hydrazine condensation with a ketone or aldehyde precursor under acidic or neutral conditions. Piperazine derivatives are introduced through nucleophilic substitution or coupling reactions.
  • Optimization : Critical parameters include temperature (60–80°C), solvent choice (e.g., ethanol or DMF), and pH control (6–8) to maximize yield (typically 60–75%) and purity (>95%). Reaction progress is monitored using thin-layer chromatography (TLC) .
  • Validation : Final product characterization requires 1^1H/13^{13}C NMR to confirm structural integrity and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural conformation?

  • Core Techniques :

  • NMR Spectroscopy : 1^1H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 3.5–4.2 ppm for piperazine N–CH2_2 groups) and 13^{13}C NMR (carbonyl signals at ~170 ppm) resolve substituent positioning .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times varying based on mobile phase (e.g., acetonitrile/water gradients) .
    • Advanced Methods : X-ray crystallography (if crystalline) or FT-IR (for hydrazide N–H stretches at ~3200 cm1^{-1}) provide supplementary structural data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Case Study : Analogs with 4-chlorophenyl vs. 3-chlorophenyl substituents show divergent receptor binding (e.g., serotonin 5-HT1A_{1A} vs. dopamine D2_2). This discrepancy arises from steric and electronic effects of substituent positioning .
  • Methodology :

Perform comparative molecular docking studies (e.g., AutoDock Vina) to map interactions with target receptors.

Validate via competitive radioligand binding assays (IC50_{50} values) using HEK293 cells expressing cloned receptors .

Q. What strategies are effective for improving the metabolic stability of this hydrazide-piperazine derivative?

  • Approach :

  • Structural Modification : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzyl ring to reduce oxidative metabolism by CYP450 enzymes .
  • Prodrug Design : Mask the hydrazide group with a labile ester or carbamate to enhance bioavailability .
    • Validation : Use in vitro microsomal stability assays (human liver microsomes) and LC-MS/MS to quantify metabolite formation .

Q. How can in silico modeling guide the design of derivatives with enhanced selectivity for neurological targets?

  • Workflow :

Generate 3D pharmacophore models (e.g., Schrödinger Phase) based on known 5-HT1A_{1A}/D2_2 ligands.

Perform QSAR analysis to correlate substituent properties (logP, polar surface area) with binding affinity .

  • Validation : Synthesize top candidates and test in functional assays (e.g., cAMP inhibition for 5-HT1A_{1A}) .

Data Interpretation & Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Root Cause Analysis : Variability often stems from impurities in starting materials (e.g., residual solvents in piperazine precursors) or inconsistent reaction pH .
  • Mitigation :

  • Pre-purify reagents via column chromatography.
  • Implement process analytical technology (PAT) for real-time pH/temperature monitoring .

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?

  • Analysis :

  • Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50}.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .
    • Reporting : Include 95% confidence intervals and effect sizes to ensure reproducibility .

Experimental Design Considerations

Q. What controls are critical when evaluating this compound’s cytotoxicity in cancer cell lines?

  • Essential Controls :

  • Positive Control : Doxorubicin (1 µM) to validate assay sensitivity.
  • Solvent Control : DMSO (<0.1% v/v) to rule out vehicle toxicity.
  • Cell Viability Assay : Dual measurement via MTT and ATP-luciferase assays to cross-verify results .

Q. How can researchers optimize solubility for in vivo pharmacokinetic studies?

  • Formulation Strategies :

  • Use co-solvents (e.g., PEG-400/water mixtures) or cyclodextrin-based encapsulation.
  • Conduct phase-solubility studies to identify optimal excipients .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.